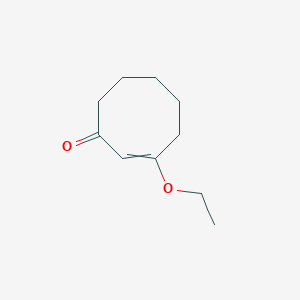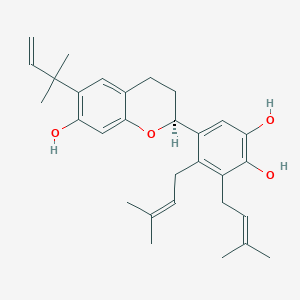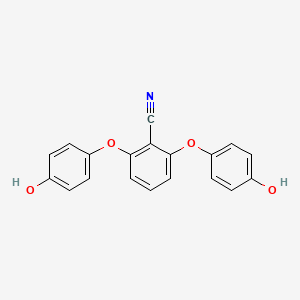
2,8-Dibromooxanthrene
Übersicht
Beschreibung
2,8-Dibromooxanthrene is an organic compound with the chemical formula C14H8Br2O. It is a yellow crystalline substance that is soluble in organic solvents such as ethanol, acetone, and dichloromethane, but insoluble in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibromooxanthrene typically involves the bromination of oxanthrene. One common method includes dissolving oxanthrene in benzene and adding bromine to the solution. The reaction proceeds to yield this compound, which is then purified through crystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of solvents like benzene and the careful addition of bromine are critical to the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-Dibromooxanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxanthrene core, potentially leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Can be carried out using reducing agents like lithium aluminum hydride.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted oxanthrene derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2,8-Dibromooxanthrene has several applications in scientific research:
Organic Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its fluorescent properties.
Photosensitive Materials: The compound can be used as a photosensitive material to enhance photoelectric conversion efficiency.
Fluorescent Dyes: Its fluorescent properties make it useful as a dye in various biological and chemical assays.
Wirkmechanismus
The mechanism by which 2,8-Dibromooxanthrene exerts its effects is primarily related to its ability to interact with light. Its molecular structure allows it to absorb and emit light, making it useful in optoelectronic applications. The specific molecular targets and pathways involved depend on the context of its use, such as in OLEDs or as a fluorescent dye.
Vergleich Mit ähnlichen Verbindungen
2,7-Dibromooxanthrene: Another brominated derivative of oxanthrene with similar properties.
Other Brominated Anthracenes: Compounds like 2,4-dibromoanthracene and 2,6-dibromoanthracene share similar bromination patterns but differ in their specific positions and properties.
Uniqueness: 2,8-Dibromooxanthrene is unique due to its specific bromination pattern, which influences its chemical reactivity and physical properties. This makes it particularly suitable for certain applications in optoelectronics and as a photosensitive material.
Eigenschaften
IUPAC Name |
2,8-dibromodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O2/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSECKYFAHOXKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147360 | |
| Record name | 2,8-Dibromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.98 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105836-96-2 | |
| Record name | 2,8-Dibromodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105836-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Dibromooxanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105836962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Dibromooxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



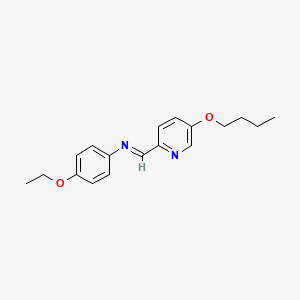
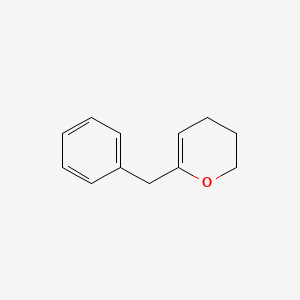
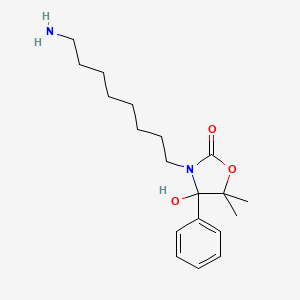



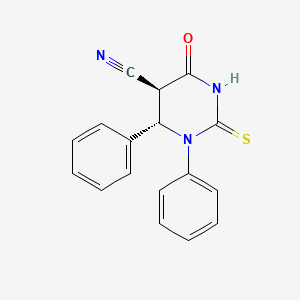

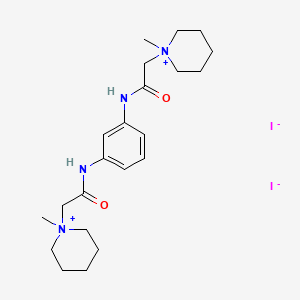
![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
